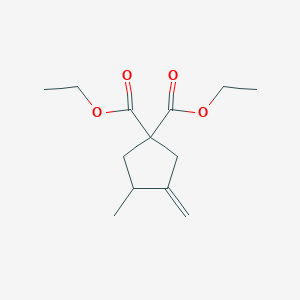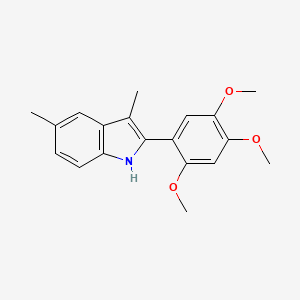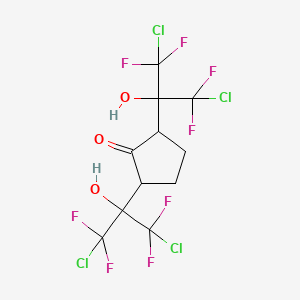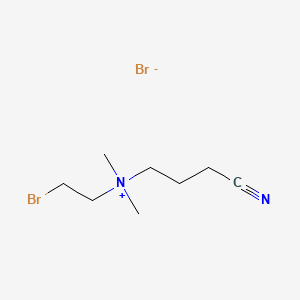
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is a quaternary ammonium compound that features both a bromoethyl and a cyanopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide typically involves the reaction of 3-cyanopropylamine with 2-bromoethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-cyanopropylamine+2-bromoethyl bromide→(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethylamine derivatives.
Oxidation: Products may include carboxylic acids or other oxidized forms.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Applications De Recherche Scientifique
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyanopropyl group can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethyl)trimethylammonium bromide
- (2-Bromoethyl)triphenylphosphonium bromide
- (2-Bromoethyl)ethylammonium bromide
Uniqueness
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is unique due to the presence of both a bromoethyl and a cyanopropyl group This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
93263-15-1 |
|---|---|
Formule moléculaire |
C8H16Br2N2 |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
2-bromoethyl-(3-cyanopropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H16BrN2.BrH/c1-11(2,8-5-9)7-4-3-6-10;/h3-5,7-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XUQWXCHEHKSAPL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCCC#N)CCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



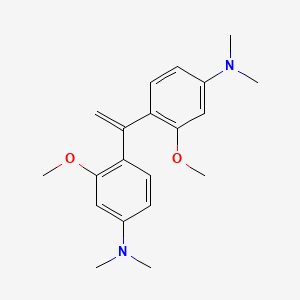

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
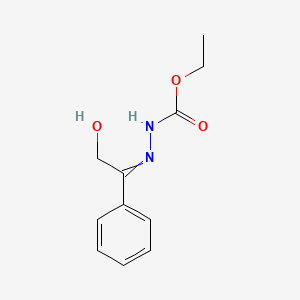
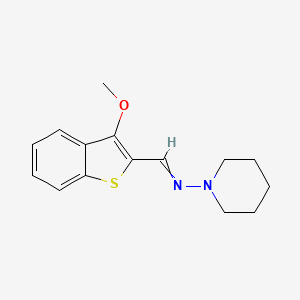
silane](/img/structure/B14345642.png)
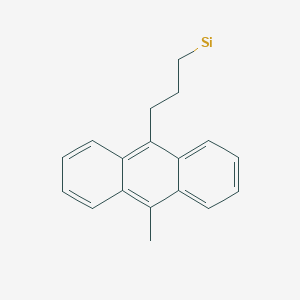
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
